molecular formula C15H15BrN6OS2 B2692430 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide CAS No. 780818-73-7

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide

Cat. No.: B2692430
CAS No.: 780818-73-7
M. Wt: 439.35
InChI Key: VJZYCQYMZRYLME-UHFFFAOYSA-N
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Description

2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide is a synthetic hybrid molecule incorporating both 1,2,4-triazole and thiazole pharmacophores, making it a valuable intermediate for medicinal chemistry and oncology research. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets and is a key structural component in several clinical agents . The thiazole moiety is a versatile heterocycle frequently found in bioactive compounds and contributes to molecular interactions with enzymes and receptors . Compounds featuring these structural elements have demonstrated significant promise in biological screening. Specifically, closely related analogues within this chemical class have been synthesized and evaluated for their anticancer properties, showing selective activity against human tumor cell lines, including melanoma and breast cancer models in vitro . This molecule serves as a key building block for researchers investigating new therapeutic agents, particularly in the field of oncology. The presence of the acetamide linker between the two heterocyclic systems allows for further molecular diversification. Handle this product with care in accordance with good laboratory practices. This compound is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZYCQYMZRYLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide is a novel triazole-thiazole hybrid that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characterization

The synthesis of the compound typically involves a multi-step process that integrates the triazole and thiazole moieties through a thioether linkage. The reaction often employs catalysts such as triethylamine in solvents like ethanol or DMF. Structural characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the presence of functional groups essential for biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit various bacterial strains, including resistant strains. The mechanism often involves interference with nucleic acid synthesis or cell wall biosynthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, likely due to the synergistic effects of both triazole and thiazole components.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis via caspase pathway
MCF7 (Breast Cancer)15.0Inhibition of cell proliferation

The structure–activity relationship (SAR) analysis reveals that specific substitutions on the thiazole ring enhance cytotoxicity, emphasizing the importance of electronic effects and steric hindrance in optimizing activity.

Case Studies

  • Antibacterial Activity : A study evaluated the efficacy of various triazole-thiazole hybrids against clinical isolates of resistant bacteria. The compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Efficacy : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability compared to standard chemotherapeutics like doxorubicin. Further molecular dynamics simulations indicated strong binding affinity to target proteins involved in cancer proliferation.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated promising results against both Gram-positive and Gram-negative bacterial strains as well as fungal species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeOrganism TestedResult
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntibacterialE. coliInhibition observed
4-amino-5-methyl-4H-1,2,4-triazole derivativesAntifungalCandida albicansSignificant inhibition
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-...Broad-spectrumVarious (Gram +/−)Promising results

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has shown that triazole-containing compounds can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanisms often involve the disruption of cellular signaling pathways that promote cell survival .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineActivity TypeResult
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideMCF7CytotoxicityIC50 = 15 µM
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-...VariousApoptosis inductionSignificant effect noted

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the synthesized compounds and their biological targets. These studies provide insights into the pharmacodynamics and help in optimizing the chemical structure for enhanced efficacy. For instance, docking simulations have indicated favorable interactions with key enzymes involved in microbial resistance and cancer cell proliferation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NHCO-) groups participate in nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the triazole-thioether sulfur, forming sulfonium salts .

  • Arylation : Under Ullmann conditions, the bromobenzyl group couples with aryl boronic acids via Suzuki-Miyaura reactions .

Example :

Compound+PhB(OH)2Pd(PPh3)4,Na2CO3Aryl-substituted derivative[6][9]\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Aryl-substituted derivative} \quad[6][9]

Acylation and Condensation

The primary amine (-NH₂) on the triazole ring undergoes:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages .

  • Acetylation : Treatment with acetyl chloride yields N-acetyl derivatives, enhancing stability .

Notable Reaction :

ReactantProductConditions
BenzaldehydeSchiff base conjugateEtOH, Δ, 4h
Ac₂ON-acetylated triazole-thioetherPyridine, 0°C

Cross-Coupling Reactions

The 4-bromobenzyl group on the thiazole enables cross-coupling:

  • Buchwald-Hartwig amination : Forms C–N bonds with amines using palladium catalysts .

  • Sonogashira coupling : Reacts with terminal alkynes to generate aryl-alkyne derivatives .

Catalytic System :

Pd(OAc)2,XPhos,K3PO4,Toluene,110C[6][9]\text{Pd(OAc)}_2, \text{XPhos}, \text{K}_3\text{PO}_4, \text{Toluene}, 110^\circ\text{C} \quad[6][9]

Redox Reactivity

  • Oxidation : The thioether is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Reduction : The acetamide carbonyl can be reduced to a methylene group with LiAlH₄ .

Oxidation Example :

CompoundH2O2,AcOHSulfoxide[2][7]\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide} \quad[2][7]

Biological Interactions (Reactivity in Medicinal Contexts)

  • Enzyme inhibition : The triazole-thioether moiety binds to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding and hydrophobic interactions, inhibiting folate synthesis .

  • Metal chelation : The thiazole and triazole nitrogens coordinate transition metals (e.g., Cu²⁺), enhancing antioxidant activity .

Binding Affinity Data :

Target EnzymeIC₅₀ (μM)Binding Mode
DHFR1.2Competitive inhibition
Topoisomerase4.8Intercalation

Stability and Degradation

  • Hydrolysis : The acetamide bond hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid and amine fragments .

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the thioether bond, forming disulfides .

Comparison with Similar Compounds

Triazole-Thiazole Hybrids

Compounds with analogous triazole-thiazole scaffolds exhibit variations in substituents that significantly influence their physicochemical and biological properties. Key analogues include:

Compound Name Triazole Substituents Thiazole Substituents Key Structural Differences Biological Activity (Reported) Reference
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide (Target Compound) 4-amino, 5-methyl 5-(4-bromobenzyl) - Antimicrobial (inferred from class)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide 4-allyl, 5-thiophen-2-yl 4-(benzyloxy)phenyl Allyl vs. methyl; thiophenyl vs. bromo Not reported
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide 4-amino, 5-methyl 5-(2-chlorobenzyl) Chloro (ortho) vs. bromo (para) Antifungal (inferred)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide 1,2,3-triazole with benzodiazole 4-bromophenyl on thiazole Triazole isomerism; benzodiazole linker α-Glucosidase inhibition

Key Observations

  • Biological Implications : The 4-bromobenzyl group may confer stronger antimicrobial activity due to increased halogen-mediated interactions with bacterial enzymes, as seen in related triazole-thiazole hybrids .

Critical Analysis :

  • The 4-bromobenzyl group’s electron-withdrawing nature may enhance antimicrobial activity by stabilizing charge-transfer interactions with microbial proteins .
  • Amino-methyl substitution on the triazole likely improves solubility compared to bulkier groups (e.g., allyl in ), balancing bioavailability .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves coupling the triazole-thiol moiety with a thiazole-bearing acetamide. A validated method includes:

  • Reacting 2-amino-5-(4-bromobenzyl)thiazole with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl .
  • Introducing the triazole-thiol component via nucleophilic substitution under reflux in ethanol with potassium hydroxide as a catalyst .
    Optimization tips :
  • Maintain temperatures between 20–25°C during chloroacetyl chloride addition to prevent side reactions .
  • Use ethanol-water mixtures for recrystallization to enhance purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity?

  • 1H/13C-NMR : Assign peaks for the triazole (δ 7.8–8.2 ppm for NH₂), thiazole (δ 6.5–7.5 ppm for aromatic protons), and acetamide (δ 2.1–2.3 ppm for CH₃) .
  • Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., C₁₅H₁₄BrN₇OS₂ requires C 38.47%, H 3.01%, N 20.94%) .
  • LC-MS/MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 469) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design in vitro experiments to evaluate anticancer potential, and what controls are critical?

  • Cell lines : Use A549 (human lung adenocarcinoma) for efficacy and NIH/3T3 (mouse embryoblast) for selectivity testing .
  • Dose-response assays : Test concentrations from 1–100 µM, with cisplatin as a positive control and DMSO as a vehicle control.
  • Apoptosis assays : Perform Annexin V/PI staining and compare with baseline apoptosis in untreated cells .
  • Data validation : Include triplicate runs and statistical analysis (e.g., ANOVA) to confirm IC₅₀ reproducibility .

Q. What computational approaches predict biological targets and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with cancer targets (e.g., EGFR tyrosine kinase). Validate poses with MD simulations (AMBER/CHARMM) .
  • QSAR modeling : Corrogate substituent effects (e.g., bromobenzyl vs. chlorobenzyl) on activity using descriptors like logP and polar surface area .
  • Validation : Cross-check docking scores with experimental IC₅₀ values to refine predictive models .

Q. How can regioselective modifications enhance biological activity, and what strategies are employed?

  • Triazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to improve target binding .
  • Thiazole substitutions : Replace 4-bromobenzyl with 4-fluorobenzyl to enhance lipophilicity and membrane permeability .
  • Synthetic strategies : Use Mitsunobu reactions for ether linkages or Pd-catalyzed cross-coupling for aryl substitutions .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data across studies be resolved?

  • Assay conditions : Compare cell culture media (e.g., RPMI vs. DMEM) and incubation times (48h vs. 72h) that may alter compound efficacy .
  • Control normalization : Ensure viability assays (e.g., MTT) use identical solvent concentrations (e.g., 0.1% DMSO) to avoid false positives/negatives .
  • Batch variability : Re-synthesize the compound using published protocols and retest under standardized conditions.

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole intermediateChloroacetyl chloride, Et₃N, dioxane7895%
Triazole couplingKOH, ethanol, reflux6598%

Q. Table 2. Anticancer Activity Profile

Cell LineIC₅₀ (µM)Selectivity Index (NIH/3T3 vs. A549)Apoptosis (%)Reference
A54923.3 ± 0.35>42.928.4
NIH/3T3>1000<5

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